1,4-Diazepan-6-one 2HCl

Übersicht

Beschreibung

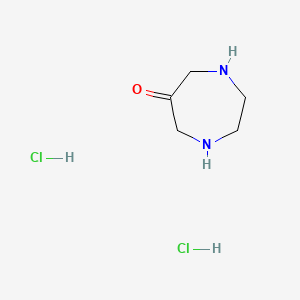

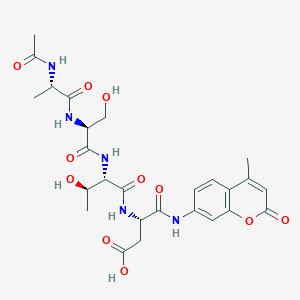

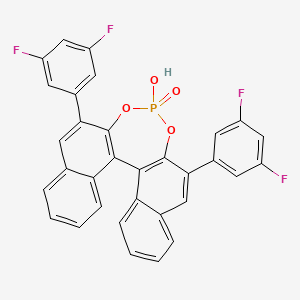

“1,4-Diazepan-6-one 2HCl” is a chemical compound with the CAS Number: 1824627-70-4 and a linear formula of C5H12Cl2N2O . It is a white to yellow solid and is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1,4-diazepines, which includes “1,4-Diazepan-6-one 2HCl”, has been a subject of active research for many decades due to their medicinal importance . A review on the synthesis of 1,4-diazepines discusses various synthetic schemes . One such method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination .

Molecular Structure Analysis

The molecular structure of “1,4-Diazepan-6-one 2HCl” is represented by the InChI code: 1S/C5H10N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h6-7H,1-4H2;2*1H . The molecular weight of the compound is 187.07 .

Chemical Reactions Analysis

The chemical reactions involving 1,4-diazepines have been extensively studied . For instance, a study on the biocatalytic access to 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination provides insights into the molecular basis for the improved activity of certain mutants .

Physical And Chemical Properties Analysis

“1,4-Diazepan-6-one 2HCl” is a white to yellow solid . It has a linear formula of C5H12Cl2N2O and a molecular weight of 187.07 . It is stored at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Biocatalytic Synthesis

The compound is used in the biocatalytic synthesis of chiral 1,4-diazepanes . This process involves an enzymatic intramolecular asymmetric reductive amination of the corresponding aminoketones . The synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity has been achieved using this method .

Enzyme Mutagenesis

1,4-Diazepan-6-one 2HCl is used in the study of enzyme mutagenesis . For instance, the catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was improved using this compound .

Molecular Dynamics Simulations

This compound is used in molecular dynamics simulations to provide insights into the molecular basis for the improved activity of mutant enzymes .

Pharmaceutical Importance

Chiral 1,4-diazepanes, synthesized using 1,4-Diazepan-6-one 2HCl, have pharmaceutical importance . They are important structural units with diverse biological properties and are used in the synthesis of natural products and pharmaceuticals .

Synthesis of Natural Products

1,4-Diazepan-6-one 2HCl is used in the synthesis of natural products . Chiral seven-membered nitrogen heterocycles, which have attracted great attention due to their wide application in the synthesis of natural products, can be synthesized using this compound .

Synthesis of Pharmaceuticals

This compound is used in the synthesis of pharmaceuticals . For instance, it is used in the synthesis of Suvorexant, a selective, dual-orexin receptor antagonist for the treatment of primary insomnia .

Wirkmechanismus

Target of Action

The primary target of 1,4-Diazepan-6-one 2HCl, also known as Diazepam, is the gamma-aminobutyric acid (GABA) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

1,4-Diazepan-6-one 2HCl enhances the activity of GABA, a neurotransmitter that inhibits activity in the brain . By binding to the GABA receptor, it increases the efficiency of GABA neurotransmission, leading to increased inhibitory effects within the central nervous system . This results in sedative, muscle relaxant, anxiolytic, and anticonvulsant effects .

Biochemical Pathways

The action of 1,4-Diazepan-6-one 2HCl affects several biochemical pathways. Primarily, it enhances the GABAergic pathway, leading to increased inhibition of neural activity . This can have downstream effects on various other neurotransmitter systems, including those involving serotonin, norepinephrine, and dopamine .

Pharmacokinetics

The pharmacokinetics of 1,4-Diazepan-6-one 2HCl involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed and distributed throughout the body . It is metabolized in the liver, primarily by the cytochrome P450 enzyme system, into active metabolites including nordazepam, oxazepam, and temazepam . These metabolites are then excreted in the urine .

Result of Action

The action of 1,4-Diazepan-6-one 2HCl at the cellular level results in hyperpolarization of neurons, making them less likely to become activated . This leads to its various therapeutic effects, including reduction of anxiety, induction of sleep, muscle relaxation, and prevention of seizures .

Action Environment

The action of 1,4-Diazepan-6-one 2HCl can be influenced by various environmental factors. For instance, the presence of other drugs that also act on the GABAergic system can potentiate its effects . Additionally, factors such as the patient’s age, liver function, and genetic makeup can influence its metabolism and hence its efficacy and potential for side effects .

Safety and Hazards

The safety information for “1,4-Diazepan-6-one 2HCl” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P280, P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Zukünftige Richtungen

1,4-diazepines, including “1,4-Diazepan-6-one 2HCl”, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These derivatives could be explored for potential use in the pharmaceutical industries .

Eigenschaften

IUPAC Name |

1,4-diazepan-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h6-7H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBCEHOLJORKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)

![2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol](/img/structure/B1447242.png)

![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)

![3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1447251.png)